molecular formula C14H10ClNS B1621256 5-Chloro-3-(phenylthio)-indole CAS No. 227803-35-2

5-Chloro-3-(phenylthio)-indole

Cat. No.: B1621256
CAS No.: 227803-35-2
M. Wt: 259.8 g/mol
InChI Key: CCHHXGFVRASIEZ-UHFFFAOYSA-N
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Description

5-Chloro-3-(phenylthio)-indole: is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic compounds. This compound is characterized by the presence of a chlorine atom at the 5th position and a phenylthio group at the 3rd position of the indole ring. Indoles are known for their wide range of biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

Chemistry: 5-Chloro-3-(phenylthio)-indole is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the preparation of various indole derivatives with potential pharmaceutical applications.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Indole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: The compound is investigated for its potential therapeutic applications. Indole derivatives are often explored as candidates for drug development due to their diverse pharmacological activities.

Industry: In the agrochemical industry, this compound is used as an intermediate in the synthesis of pesticides and herbicides. Its chemical properties make it a valuable component in the formulation of agricultural products.

Safety and Hazards

5-Chloro-3-(phenylthio)-indole is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It may also cause long-lasting harmful effects to aquatic life . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

While specific future directions for 5-Chloro-3-(phenylthio)-indole are not available, studies on similar compounds suggest potential areas of interest. For instance, the availability of an improved synthetic route to [18 F]5-FU should enable future studies into the biodistribution of 5-FU and its metabolites in humans and laboratory animals . Additionally, the synthesis of 5-chloro-3-phenyl-1,6-naphthyridin-4-one could result in more new drug lead compounds based on the highly reactive 5-halo group and the functionalizable NH group .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-(phenylthio)-indole can be achieved through various synthetic routes. One common method involves the reaction of 5-chloroindole with phenylthiol in the presence of a suitable base, such as sodium hydride or potassium carbonate, under reflux conditions. The reaction typically proceeds via nucleophilic substitution, where the phenylthiol group replaces a hydrogen atom at the 3rd position of the indole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products. The final product is usually purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Chloro-3-(phenylthio)-indole can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol derivative using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2nd position. Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Bromine, nitric acid.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(phenylthio)-indole involves its interaction with specific molecular targets in biological systems. The phenylthio group can participate in various biochemical pathways, potentially inhibiting or modulating the activity of enzymes or receptors. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

    5-Chloroindole: Lacks the phenylthio group, making it less versatile in certain synthetic applications.

    3-Phenylthioindole: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    5-Bromo-3-(phenylthio)-indole: Similar structure but with a bromine atom instead of chlorine, which can influence its chemical properties and reactivity.

Uniqueness: 5-Chloro-3-(phenylthio)-indole is unique due to the presence of both the chlorine atom and the phenylthio group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound in synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name

5-chloro-3-phenylsulfanyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNS/c15-10-6-7-13-12(8-10)14(9-16-13)17-11-4-2-1-3-5-11/h1-9,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCHHXGFVRASIEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CNC3=C2C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376621
Record name 5-Chloro-3-(phenylthio)-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

227803-35-2
Record name 5-Chloro-3-(phenylthio)-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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